molecular formula C18H22N2O6 B5476607 methyl 3-methoxy-5-[(2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)carbonyl]benzoate

methyl 3-methoxy-5-[(2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)carbonyl]benzoate

Cat. No.: B5476607
M. Wt: 362.4 g/mol
InChI Key: QXBBQKDZUCKKRQ-UHFFFAOYSA-N
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Description

The compound “methyl 3-methoxy-5-[(2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)carbonyl]benzoate” is a complex organic molecule. It contains a methoxy group (OCH3), a carbonyl group (C=O), and a spirocyclic structure (a bicyclic compound with one atom common to both rings). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic structure. The spirocyclic structure is a type of cyclic compound where two rings share a single atom. This can lead to interesting three-dimensional structures. The presence of the methoxy and carbonyl groups will also influence the overall structure of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the carbonyl group and the ether group in this compound would likely make it polar, and therefore soluble in polar solvents. The spirocyclic structure could also influence its properties, for example by making the compound more rigid .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties. If the compound shows biological activity, it could also be interesting to study its mechanism of action in more detail .

Properties

IUPAC Name

methyl 3-methoxy-5-(2-oxo-1-oxa-3,9-diazaspiro[4.6]undecane-9-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-24-14-9-12(8-13(10-14)16(22)25-2)15(21)20-6-3-4-18(5-7-20)11-19-17(23)26-18/h8-10H,3-7,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBBQKDZUCKKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)C(=O)N2CCCC3(CC2)CNC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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